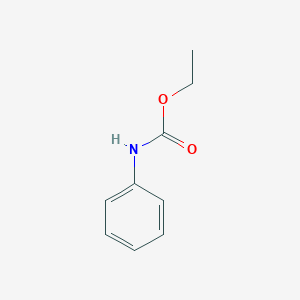

Ethyl phenylcarbamate

Description

Properties

IUPAC Name |

ethyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKPGNUOUPTQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059243 | |

| Record name | Carbamic acid, phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Ethyl N-phenylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

238 °C | |

| Record name | ETHYL N-PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; freely sol in alcohol, ether, Insoluble in cold water; soluble in alcohol, ether, and boiling water., Soluble in benzene, In water, 845 mg/L at 25 °C /Estimated/ | |

| Record name | ETHYL N-PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1064 at 20 °C/4 °C | |

| Record name | ETHYL N-PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.027 mm Hg at 25 °C /Estimated/ | |

| Record name | Ethyl N-phenylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL N-PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White acicular crystals, White needles from water; plates from dilute alcohol | |

CAS No. |

101-99-5 | |

| Record name | Ethyl N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL N-PHENYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWP7W286IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL N-PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

52-53 °C | |

| Record name | ETHYL N-PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

synthesis of ethyl N-phenylcarbamate from aniline and ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthetic routes for the production of ethyl N-phenylcarbamate, a key intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of different methodologies, including traditional and modern "green" approaches, with a focus on experimental protocols, reaction conditions, and quantitative data.

Oxidative Carbonylation of Aniline

The oxidative carbonylation of aniline represents a prominent phosgene-free route to ethyl N-phenylcarbamate. This method involves the reaction of aniline with carbon monoxide and ethanol in the presence of a catalyst and an oxidant. Palladium-based catalysts are commonly employed for this transformation.

Experimental Protocol:

A typical experimental setup involves charging a stainless-steel autoclave with the catalyst, aniline, ethanol, a solvent such as toluene, and any co-catalysts or promoters. The reactor is then pressurized with carbon monoxide and an oxidant, typically oxygen. The reaction is conducted at elevated temperatures and pressures for a specified duration. Post-reaction, the mixture is cooled, depressurized, and the product is isolated and purified, often by gas chromatography.[1][2]

One specific protocol involves feeding a 100 ml stainless autoclave with a palladium catalyst (61.9 mg, 0.020 mmol as Pd), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol) as an oxidant, ethanol (4.61 g, 0.10 mol), toluene (10.6 g, 0.11 mol), and a 35% hydrochloric acid aqueous solution (0.071 g). The autoclave is then pressurized with CO gas to 28 Kg/cm² and heated to 190°C for 3 hours. This procedure resulted in a 90% yield of ethyl N-phenylcarbamate.[1]

Quantitative Data for Oxidative Carbonylation:

| Catalyst | Co-catalyst/Promoter | Oxidant | Temperature (°C) | Pressure (atm) | Time (h) | Aniline Conversion (%) | Ethyl N-Phenylcarbamate Selectivity (%) | Yield (%) | Reference |

| 5% Pd/C | KI | Oxygen | 120 | 79 | 5 | ~100 | 95 | - | [3] |

| 5% Rh/C | KI | Oxygen | 120 | 79 | 5 | - | - | - | [3] |

| Pd catalyst | 35% HCl | Nitrobenzene | 190 | ~28 (CO) | 3 | 90 | - | 90 | [1] |

| [PdCl₂(dppf)] | FeCl₃/LiBr | Oxygen | 120 | ~50 (Total) | - | - | - | - | [2] |

Note: The yield was not explicitly stated in all cited sources, but high conversion and selectivity are indicative of high yield.

Reaction Pathway:

References

physical and chemical properties of ethyl phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of ethyl phenylcarbamate. The information is compiled to support research, development, and application of this compound in various scientific fields.

Physicochemical Properties

This compound is a white crystalline solid with an aromatic odor.[1][2] It is recognized by several synonyms, including ethyl carbanilate, phenylurethane, and N-(ethoxycarbonyl)aniline.[1][2][3][4][5]

Identification and General Properties

| Property | Value | Reference |

| CAS Number | 101-99-5 | [1] |

| Molecular Formula | C9H11NO2 | [1] |

| Molecular Weight | 165.19 g/mol | [2][6] |

| Appearance | White acicular crystals or white solid | [1][2] |

| Odor | Aromatic odor | [1][2] |

| Taste | Clove-like taste | [1][2] |

Quantitative Physical and Chemical Data

| Property | Value | Conditions | Reference |

| Melting Point | 52-53 °C | [1][2] | |

| Boiling Point | 238 °C | (Slight decomposition) | [1][2] |

| Density | 1.1064 g/cm³ | at 20 °C | [1][2] |

| Water Solubility | 845 mg/L (estimated) | at 25 °C | [1] |

| Solubility | Insoluble in cold water; soluble in alcohol, ether, and boiling water. | [6] | |

| Vapor Pressure | 0.027 mm Hg (estimated) | at 25 °C | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.30 | [2] | |

| Refractive Index | 1.5375 | [1] | |

| Henry's Law Constant | 2.9 x 10⁻⁸ atm-cu m/mole (estimated) | at 25 °C | [1][2] |

| Flash Point | 237 °C | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Peak Information | Reference |

| UV Absorption (in Alcohol) | Maximum absorption at 235.5 nm (log ε=4.23) and 274 nm (log ε=2.93) | [2] |

| ¹H NMR | Spectra available from Sadtler Research Laboratories and NMRShiftDB | [6] |

| IR | Spectra available from the Coblentz Society Spectral Collection | [6] |

| Mass Spectrometry (GC-MS) | Available spectra from various databases, with major peaks often observed at m/z 93, 165, 106, 29, and 65. | [2][6] |

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of this compound.

Method 1: Reaction of Phenyl Isocyanate with Ethanol

This method is a common laboratory preparation.

-

Reactants : Phenyl isocyanate and ethanol.

-

Procedure : Phenyl isocyanate is reacted with a molar excess of ethanol. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at a controlled temperature (e.g., 40-45°C) for several hours.[7]

-

Work-up : After the reaction is complete (monitored by TLC), the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated.[7]

-

Purification : The crude product is purified by column chromatography or recrystallization to yield pure this compound.[7]

Method 2: Reaction of Aniline with Ethyl Chloroformate

This method involves the acylation of aniline.

-

Reactants : Aniline, ethyl chloroformate, and a base (e.g., triethylamine).

-

Procedure : Aniline is dissolved in a dry solvent such as toluene or benzene. The solution is cooled, and ethyl chloroformate is added dropwise with constant stirring. A base is used to neutralize the hydrochloric acid formed during the reaction.[8]

-

Work-up : The reaction mixture is typically stirred for several hours at room temperature. Water is then added to dissolve the amine hydrochloride salt. The organic layer is separated, washed with water, and dried.

-

Purification : The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or recrystallization.[8]

Method 3: Catalytic Carbonylation

A more industrial approach involves catalytic carbonylation.

-

Reactants : Aniline, nitrobenzene, ethanol, and carbon monoxide.

-

Catalyst : A palladium-based catalyst.

-

Procedure : The reactants and catalyst are charged into a high-pressure autoclave. Carbon monoxide is introduced, and the reaction is carried out at elevated temperature (e.g., 190°C) and pressure for several hours.[9]

-

Analysis : The reaction product is analyzed by gas chromatography to determine the yield of ethyl N-phenylcarbamate.[9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column : A reverse-phase column, such as Newcrom R1, can be used.

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection : UV or Mass Spectrometry (MS).

-

Application : This method is suitable for purity analysis, impurity isolation, and pharmacokinetic studies.[10]

Chemical Reactivity and Stability

-

Decomposition : this compound exhibits slight decomposition at its boiling point.[1][2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6]

-

Hydrolysis : It is relatively stable and is scarcely attacked by boiling for a short time with hydrochloric acid or sodium hydroxide.[1][2] Phenylcarbamates are generally very stable in acidic aqueous media and relatively stable in dilute basic aqueous media.[11] However, deprotection to the corresponding amine can be achieved in a strong basic medium.[11]

-

Atmospheric Fate : In the atmosphere, vapor-phase ethyl N-phenylcarbamate is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.7 hours.[6]

Biological Activity and Signaling Pathways

Carbamates are a broad class of compounds with diverse biological activities, including use as pesticides and pharmaceuticals.[12][13] They are known to act as neurotoxins by inhibiting acetylcholinesterase.[13]

Interaction with Nrf2 Signaling Pathway

Recent studies have indicated that carbamate compounds can modulate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[14] Exposure to certain carbamates can lead to oxidative stress and disrupt cellular redox balance.[14] For instance, ethyl carbamate has been shown to reduce cell viability and inhibit the Nrf2 signaling pathway in liver cells, leading to liver dysfunction and oxidative stress in animal models.[14] While this data is for the parent compound ethyl carbamate, it suggests a potential mechanism of action for related structures like this compound that warrants further investigation.

Visualizations

Synthesis Workflow: Aniline and Ethyl Chloroformate

Caption: General workflow for the synthesis of this compound.

Reactivity and Stability Relationships

Caption: Reactivity of this compound under various conditions.

Nrf2 Signaling Pathway and Carbamate Interaction

Caption: Potential interaction of carbamates with the Nrf2-ARE pathway.

References

- 1. echemi.com [echemi.com]

- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl N-phenylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Carbamic acid, phenyl-, ethyl ester (CAS 101-99-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Carbamic acid, phenyl-, ethyl ester [webbook.nist.gov]

- 6. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]

- 8. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 9. prepchem.com [prepchem.com]

- 10. Ethyl methyl(phenyl)carbamate | SIELC Technologies [sielc.com]

- 11. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Ethyl Phenylcarbamate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylcarbamate (EPC) and its derivatives represent a versatile class of compounds with distinct mechanisms of action across different biological systems. Primarily recognized for its herbicidal properties, EPC disrupts microtubule organization in plant cells, not by direct depolymerization, but by affecting the integrity of microtubule-organizing centers (MTOCs), leading to mitotic failure. In parallel, novel EPC derivatives have been developed as potent antimicrobial agents. These compounds selectively inhibit key bacterial enzymes, such as biotin carboxylase, a critical component of the fatty acid synthesis pathway, presenting a promising avenue for new antibiotic development. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core molecular pathways and experimental workflows.

Herbicidal Mechanism of Action: Disruption of Microtubule Organization

The primary mechanism of action of this compound and related compounds (e.g., isopropyl N-phenylcarbamate, IPC) in plants is the disruption of the microtubule cytoskeleton, which is essential for cell division and morphogenesis.

Core Mechanism: Damage to Microtubule-Organizing Centers (MTOCs)

Contrary to many microtubule-targeting herbicides that cause depolymerization, EPC's herbicidal activity stems from its effect on the MTOCs. In plant cells, these structures are critical for organizing the mitotic spindle during cell division.

Experimental evidence shows that treatment with N-phenylcarbamates leads to:

-

MTOC Fragmentation: The primary organizing centers at the spindle poles are damaged and fragment.[1][2]

-

Spindle Pole Splitting: This fragmentation results in the formation of multipolar or abnormal mitotic spindles.[1]

-

Inhibition of Cell Division: The resulting defective spindle apparatus prevents proper chromosome segregation, arresting mitosis and leading to cell death.

It is important to note that EPC does not appear to depolymerize existing microtubules directly but rather sequesters tubulin heterodimers, preventing their assembly into new structures.[3] This action is particularly detrimental during the dynamic reorganization of microtubules required for mitosis.

Quantitative Data: Herbicidal Activity

| Compound | Organism/Cell Line | Effective Concentration | Observed Effect |

| Isopropyl N-phenylcarbamate (IPC) | Nicotiana sylvestris cell lines | 30 µM | MTOC damage, abnormal spindle formation.[1][2] |

| Ethyl N-phenylcarbamate (EPC) | Saccharomyces cerevisiae | 2.5 mM | Inhibition of bud initiation, induction of meiosis.[4] |

Signaling Pathway: EPC-Induced Mitotic Disruption

The following diagram illustrates the proposed pathway for EPC's herbicidal action.

References

- 1. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KIT - Botanisches Institut - Nick-LaborMikrotubuli [jkip.kit.edu]

- 4. Inhibition of bud initiation by ethyl N-phenylcarbamate results in meiotic development in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data analysis of ethyl phenylcarbamate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl phenylcarbamate, a compound of interest in various chemical and pharmaceutical research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.25 | m | 2H | Ar-H (ortho) |

| 7.20 - 7.00 | m | 3H | Ar-H (meta, para) & NH |

| 4.20 | q | 2H | O-CH₂-CH₃ |

| 1.25 | t | 3H | O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 154.0 | C=O | Carbonyl Carbon |

| 138.5 | C | Aromatic C (ipso) |

| 129.0 | CH | Aromatic CH (ortho/meta) |

| 123.5 | CH | Aromatic CH (para) |

| 118.8 | CH | Aromatic CH (ortho/meta) |

| 61.0 | CH₂ | O-CH₂-CH₃ |

| 14.5 | CH₃ | O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong, Sharp | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1730 | Strong | C=O Stretch (Ester) |

| 1600, 1490 | Medium | Aromatic C=C Bending |

| 1220 | Strong | C-O Stretch |

| 750, 690 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 165 | 45 | [M]⁺ (Molecular Ion) |

| 120 | 10 | [M - OCH₂CH₃]⁺ |

| 93 | 100 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl) |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [1]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[1]

-

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]

Data Acquisition (FT-IR):

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]

-

This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[2]

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data analysis and the fragmentation pathway of this compound in mass spectrometry.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

CAS number and molecular structure of ethyl N-phenylcarbamate

An In-depth Technical Guide to Ethyl N-Phenylcarbamate

Ethyl N-phenylcarbamate, also known as phenylurethane, is an organic compound with significant applications as a chemical intermediate and a plant growth regulator.[1] Its carbamate structure is a key feature in many therapeutic agents, making it a compound of interest for researchers in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and potential applications.

Core Identification and Molecular Structure

-

IUPAC Name: ethyl N-phenylcarbamate[5]

-

Synonyms: Phenylurethane, Ethyl carbanilate, N-(Ethoxycarbonyl)aniline[1][5][6]

Molecular Structure:

Physicochemical Properties

The quantitative physicochemical data for ethyl N-phenylcarbamate are summarized in the table below, providing a basis for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Physical Description | White acicular crystals or solid.[5][6] | [5][6] |

| Melting Point | 47-53 °C | [4][5][6] |

| Boiling Point | 237-238 °C | [4][5][6] |

| Density | 1.1064 - 1.136 g/cm³ at 20 °C | [4][5][6] |

| Water Solubility | Practically insoluble; 845 mg/L at 25 °C (Estimated).[4][6] | [4][6] |

| Solubility | Soluble in alcohol, ether, and boiling water.[5] | [5] |

| Vapor Pressure | 0.021 - 0.0434 mmHg at 25 °C | [1][4][6] |

| LogP (Octanol-Water) | 2.3 - 2.328 | [4][5] |

| Flash Point | 79.2 °C | [4] |

| Refractive Index | 1.5375 | [4][6] |

| Henry's Law Constant | 2.9 x 10⁻⁸ atm-cu m/mole at 25 °C (Estimated).[5][6] | [5][6] |

Experimental Protocols

The synthesis of ethyl N-phenylcarbamate can be achieved through various chemical routes. Below are detailed methodologies for key synthesis experiments.

Protocol 1: Synthesis from Aniline and Carbon Monoxide

This protocol describes a high-yield synthesis via the carbonylation of aniline in the presence of ethanol and nitrobenzene.

Workflow Diagram:

Caption: Synthesis workflow for Ethyl N-phenylcarbamate.

Methodology:

-

A 100 ml stainless steel autoclave is charged with the palladium catalyst (61.9 mg, 0.020 mmol), aniline (0.931 g, 0.010 mol), nitrobenzene (1.23 g, 0.010 mol), ethanol (4.61 g, 0.10 mol), toluene (10.6 g), and 35% hydrochloric acid (0.071 g).[8]

-

The system is pressurized with carbon monoxide (CO) gas up to 28 Kg/cm² at room temperature without prior air purging.[8]

-

The reaction mixture is heated to 190 °C and maintained for 3 hours.[8]

-

After the reaction period, the autoclave is cooled to room temperature, and the internal pressure is returned to atmospheric pressure.[8]

-

The reaction product is analyzed by gas chromatography, yielding ethyl N-phenylcarbamate at a 90% yield.[8]

Protocol 2: Synthesis from Diphenyl Urea and Ethyl Carbamate

This method involves the reaction of N,N'-diphenyl urea with ethyl carbamate in ethanol under pressure.

Methodology:

-

A pressure apparatus is charged with 637 g of N,N'-diphenyl urea, 267 g of ethyl carbamate, and 1880 g of approximately 96% ethanol.[9]

-

The mixture is heated to 200 °C for 8.5 hours. Ammonia gas produced during the reaction is continuously removed.[9]

-

After cooling and venting the apparatus, the reaction mixture is removed and filtered.[9]

-

The filtrate is subjected to fractional distillation. Excess ethanol is first distilled off at atmospheric pressure.[9]

-

The remaining mixture is then distilled at 0.2 mbar to yield 766 g (77.3% of theoretical yield) of N-phenyl carbamic acid ethyl ester, which solidifies upon cooling.[9]

Protocol 3: Synthesis from Phenylisocyanate

This protocol utilizes a Reformatzky reagent (ethyl zinc bromide acetate) to react with phenylisocyanate.

Methodology:

-

Preparation of Reformatzky Reagent: Zinc powder (0.50 g, 7.69 mmol) and tetrahydrofuran (THF, 5 mL) are added to a 50 mL two-neck flask. 1,2-dibromoethane (0.01 mL) is added, and the mixture is heated to a gentle boil, then cooled to room temperature. Trimethylchlorosilane (0.01 mL) is added, and the mixture is stirred for 15 minutes. Ethyl bromoacetate (1.26 g, 7.57 mmol) is added, and the reaction proceeds at 45°C for 10 hours under a nitrogen atmosphere to produce the reagent.[10]

-

Synthesis of Ethyl Phenylcarbamate: Phenylisocyanate (0.30 g, 2.48 mmol) and THF (5 mL) are added to a separate 50 mL flask. The prepared Reformatzky reagent (2.48 mmol) is added slowly.[10]

-

The reaction is maintained at 40 °C for 8 hours under nitrogen protection. The disappearance of raw material is monitored by Thin Layer Chromatography (TLC).[10]

-

The reaction is quenched with a saturated ammonium chloride solution (5 mL). The organic phase is extracted with diethyl ether (3 x 40 mL) and dried over anhydrous sodium sulfate.[10]

-

The final product is purified by column chromatography, yielding a product with over 99% purity and a total yield exceeding 70%.[10]

Applications and Relevance in Drug Development

Ethyl N-phenylcarbamate belongs to the carbamate class of compounds, which are pivotal in medicinal chemistry. Carbamates serve as key structural motifs in numerous approved drugs and are often used as stable surrogates for peptide bonds.[2][3]

Caption: Applications and relationships of Ethyl N-phenylcarbamate.

-

Plant Growth Regulator: It has been used as a plant growth regulator and herbicide, often known as EPC.[1][5]

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1]

-

Drug Development: The carbamate moiety is chemically stable and can enhance cell membrane permeability.[2] By modifying the substituents on the nitrogen and oxygen termini, researchers can modulate biological properties, improve stability, and optimize pharmacokinetic profiles.[3] Carbamate derivatives are explored for various therapeutic areas, including as anticonvulsants and in the design of prodrugs to improve the delivery and efficacy of active pharmaceutical ingredients.[3]

References

- 1. Ethyl N-phenylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Carbamic acid, phenyl-, ethyl ester [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Ethyl Phenylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of ethyl phenylcarbamate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine solubility in their specific solvent systems. The information is presented to empower scientists and drug development professionals to conduct their own precise solubility assessments.

Introduction to this compound

This compound (CAS No. 101-99-5), also known as phenylurethane, is an organic compound with the chemical formula C₉H₁₁NO₂. It presents as a white crystalline solid with an aromatic odor.[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including chemical synthesis, formulation development, and purification processes.

Qualitative and Estimated Quantitative Solubility Data

Table 1: Summary of Available Solubility Data for this compound

| Solvent | CAS Number | Solubility Description | Estimated Quantitative Value (at 25 °C) |

| Water | 7732-18-5 | Slightly soluble[1][2] | 845 mg/L[3] |

| Alcohols | Various | Freely soluble[1][2] | Data not available |

| Ether | 60-29-7 | Freely soluble[1][2] | Data not available |

Note: "Freely soluble" is a qualitative term and does not provide specific quantitative values. Researchers should determine the exact solubility in their specific alcohol or ether solvents using the protocols outlined below.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[4][5]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator capable of constant temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for the analysis of aromatic compounds (e.g., C18 column)

3.2. Preparation of Standard Solutions

-

Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the same organic solvent. The concentration range of these standards should bracket the expected solubility of this compound.

3.3. Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution has reached saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into an autosampler vial. This step is critical to remove any undissolved microcrystals.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be above the highest calibration standard, accurately dilute the filtered sample with the organic solvent.

3.4. Quantification by HPLC

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mobile phase for the analysis of this compound on a C18 column could be a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: A standard injection volume is 10 µL.

-

Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (e.g., around 230-240 nm). The optimal wavelength should be determined using a UV scan of a standard solution.

-

-

Analysis:

-

Inject the prepared calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Inject the filtered (and diluted, if applicable) samples from the solubility experiment.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the solubility.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains limited in the public domain, this guide provides a robust and detailed experimental protocol to enable researchers to determine these values accurately. The presented shake-flask method, coupled with HPLC analysis, is a reliable approach for generating the necessary data for research, development, and quality control purposes in the pharmaceutical and chemical industries. By following this guide, professionals can confidently assess the solubility of this compound in their solvents of interest.

References

- 1. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Decomposition of Ethyl N-methyl-N-phenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of ethyl N-methyl-N-phenylcarbamate. The document details the primary decomposition products, the kinetics and mechanism of the reaction, and provides detailed experimental protocols for its study. The thermal degradation of this compound is of significant interest in understanding the stability and degradation pathways of carbamate-containing molecules, which are prevalent in pharmaceuticals and other biologically active compounds.

Introduction

Ethyl N-methyl-N-phenylcarbamate is a tertiary carbamate that serves as a model compound for studying the thermal stability of more complex molecules containing the carbamate functional group. Understanding its decomposition behavior is crucial for predicting the shelf-life, degradation products, and potential toxicities of pharmaceuticals and other materials under various thermal stresses. This guide synthesizes the available scientific literature to provide a detailed technical resource for professionals in drug development and chemical research.

Decomposition Products and Reaction Mechanism

The thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase occurs at temperatures ranging from 329°C to 380°C.[1] The reaction is a clean, unimolecular process that yields three primary products:

-

N-methylaniline

-

Carbon dioxide (CO₂)

-

Ethylene (C₂H₄)

The decomposition is quantitative and follows first-order kinetics.[1] The reaction is believed to proceed through a six-membered cyclic transition state, analogous to the pyrolysis of acetates and xanthates.[1] This concerted mechanism involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-N bonds.

While the primary decomposition pathway is dominant, it is worth noting that other carbamates can exhibit alternative thermal degradation routes. These can include the formation of an isocyanate and an alcohol, or the formation of a carbamic acid and an alkene, with the carbamic acid subsequently decarboxylating to an amine. However, for ethyl N-methyl-N-phenylcarbamate in the specified temperature range, the formation of N-methylaniline, carbon dioxide, and ethylene is the principal observed pathway.[1]

Kinetic Data

The thermal decomposition of ethyl N-methyl-N-phenylcarbamate is a first-order reaction. The rate constant, k, can be described by the Arrhenius equation:[1]

k = A exp(-Ea / RT)

Where:

-

A is the pre-exponential factor (10¹²·⁴⁴ s⁻¹)

-

Ea is the activation energy (45.38 kcal/mol or 190.0 kJ/mol)

-

R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K)

-

T is the temperature in Kelvin

The following table summarizes the calculated first-order rate constants at various temperatures within the experimental range.

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |

| 329 | 602.15 | 1.05 x 10⁻⁵ |

| 340 | 613.15 | 2.54 x 10⁻⁵ |

| 350 | 623.15 | 5.59 x 10⁻⁵ |

| 360 | 633.15 | 1.19 x 10⁻⁴ |

| 370 | 643.15 | 2.45 x 10⁻⁴ |

| 380 | 653.15 | 4.93 x 10⁻⁴ |

Note: Rate constants were calculated using the Arrhenius equation provided in the primary literature.[1]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of ethyl N-methyl-N-phenylcarbamate and its subsequent thermal decomposition analysis.

Synthesis and Purification of Ethyl N-methyl-N-phenylcarbamate

A common method for the synthesis of tertiary carbamates like ethyl N-methyl-N-phenylcarbamate involves the reaction of a secondary amine with a chloroformate.

Materials:

-

N-methylaniline

-

Ethyl chloroformate

-

Anhydrous diethyl ether or toluene

-

A tertiary amine base (e.g., triethylamine or pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline and the tertiary amine base in the anhydrous solvent.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add an equimolar amount of ethyl chloroformate dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure ethyl N-methyl-N-phenylcarbamate.

Thermal Decomposition Analysis

The gas-phase thermal decomposition of ethyl N-methyl-N-phenylcarbamate is typically studied using a static pyrolysis apparatus coupled with a gas chromatography-mass spectrometry (GC-MS) system for product analysis.

Apparatus:

-

A static pyrolysis reactor made of borosilicate glass or quartz, with a known volume, housed in a furnace with precise temperature control.

-

A vacuum line for evacuating the reactor.

-

A sample injection system.

-

A gas sampling valve connected to a GC-MS system.

Procedure:

-

Reactor Seasoning: Before the kinetic runs, the internal surface of the reactor is typically "seasoned" by pyrolyzing a small amount of a compound that deposits a uniform layer of carbon, such as allyl bromide. This minimizes surface-catalyzed side reactions.

-

Sample Introduction: A small, accurately weighed sample of ethyl N-methyl-N-phenylcarbamate is introduced into the evacuated and pre-heated reactor. The sample vaporizes instantly to a known initial pressure.

-

Pyrolysis: The decomposition is allowed to proceed at a constant temperature for a specific duration.

-

Product Analysis: At the end of the reaction time, the reaction mixture is expanded through the gas sampling valve into the GC-MS system.

-

GC-MS Analysis:

-

Gas Chromatography (GC): A suitable capillary column (e.g., DB-5MS) is used to separate the decomposition products. A typical temperature program would start at a low temperature (e.g., 40°C) to resolve the volatile products like ethylene and then ramp up to a higher temperature (e.g., 250°C) to elute the less volatile N-methylaniline.

-

Mass Spectrometry (MS): The separated components are introduced into the mass spectrometer. The resulting mass spectra are used to identify the products by comparing them with standard mass spectral libraries.

-

-

Quantitative Analysis: The amount of each product can be quantified by calibrating the GC-MS response with known standards. The disappearance of the starting material can also be monitored to determine the reaction rate.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed six-membered cyclic transition state for the thermal decomposition of ethyl N-methyl-N-phenylcarbamate.

Caption: Six-membered cyclic transition state for the decomposition.

Experimental Workflow

The following diagram outlines the general workflow for the experimental analysis of the thermal decomposition.

References

The Pharmacological Versatility of Carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group (-NHCOO-), a structural hybrid of an amide and an ester, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have rendered it a privileged scaffold in the design of a diverse array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the biological activities and pharmacological profiles of carbamate derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Biological Activities and Therapeutic Applications

Carbamate derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as approved drugs and promising clinical candidates for various diseases.[4][5][6] Their therapeutic utility spans oncology, neurology, and infectious diseases.

Anticancer Activity

Several carbamate derivatives have emerged as potent anticancer agents, exerting their effects through the induction of apoptosis and inhibition of cell proliferation.[7] Their mechanisms often involve the activation of intrinsic and extrinsic apoptotic pathways.[8][9] For instance, certain carbamate pesticides have been shown to induce apoptosis in cancer cells by triggering the caspase cascade and promoting the release of mitochondrial cytochrome c.[8]

Cholinesterase Inhibition

A prominent application of carbamate derivatives is in the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][10] This activity is the basis for their use in the treatment of neurodegenerative disorders like Alzheimer's disease. The primary mechanism involves the reversible carbamylation of a serine residue within the active site of the cholinesterase enzyme, leading to its temporary inactivation and a subsequent increase in acetylcholine levels in the synaptic cleft.[2][5]

Anticonvulsant Activity

Certain carbamate derivatives exhibit significant anticonvulsant properties, offering therapeutic options for epilepsy.[11] While the exact mechanisms can vary, some derivatives are known to modulate ion channels and neurotransmitter systems. For example, the anticonvulsant felbamate's mechanism of action is complex and, interestingly, does not appear to directly involve the GABA-A receptor system, a common target for many anticonvulsant drugs.[1] Other carbamates, however, may exert their effects through interactions with GABAergic or glutamatergic pathways.[12][13]

Antimicrobial Activity

Carbamate derivatives have also demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[14][15] Their antimicrobial mechanism can involve the hydrolysis of the carbamate ester or amide linkage, disrupting essential cellular processes in the microorganism.[16]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various carbamate derivatives across different biological activities, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Carbamate Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Celastrol Derivative 18 | SKOV-3 (Ovarian) | 0.54 | [1] |

| Benzimidazole Carbamate 18 | Prostate, Lung, Ovarian | 0.9 - 3.8 | [3] |

| Bufalin-3-yl Carbamate 3i-HCl | Various | 0.0003 - 0.00109 | [11] |

| Sucrose Octa(N-ethyl)carbamate | Breast, Colon, Cervical | 282.67 - 357.20 (GI50) | [15] |

Table 2: Cholinesterase Inhibitory Activity of Carbamate Derivatives

| Compound/Derivative | Enzyme | IC50 (nM) | Reference |

| Tacrine-Carbamate 6k | AChE | 22.15 | [6][9] |

| Tacrine-Carbamate 6k | BuChE | 16.96 | [6][9] |

| Tacrine-Carbamate 6b | BuChE | (Selectivity Index 0.12) | [6][9] |

| Phenolic Carbamate 7 | AChE | 4100 | [7] |

Table 3: Anticonvulsant Activity of Carbamate Derivatives

| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |

| 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9) | MES (mice) | 31 | [16] |

| 3-methylpentyl, (4-sulfamoylphenyl)carbamate (10) | MES (mice) | 14 | [16] |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | MES (rat, i.p.) | 13 | [13][17][18] |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | MES (rat, p.o.) | 28 | [13][17][18] |

| Racemic-MBPC | MES (rat) | 19 - 39 | [13][17][18] |

Table 4: Antimicrobial Activity of Carbamate Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Sucrose Octa(N-ethyl)carbamate | S. aureus | 0.18 | [15] |

| Sucrose Octa(N-ethyl)carbamate | B. cereus | 0.094 | [15] |

| Sucrose Octa(N-ethyl)carbamate | P. aeruginosa | 0.094 | [15] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2 | S. aureus | 16 | |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2 | S. epidermidis | 32 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of carbamate derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Test carbamate derivatives

-

Cancer cell lines

-

Culture medium

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the carbamate derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

96-well plates

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test carbamate derivatives

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), DTNB, and test compounds in phosphate buffer.

-

Incubation: In a 96-well plate, add the enzyme solution and the test carbamate derivative at various concentrations. Incubate for a predefined period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a multi-well spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Corneal electrodes

-

A stimulator capable of delivering a constant current

-

Test carbamate derivatives

Procedure:

-

Animal Preparation: Administer the test carbamate derivative to the animals at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

Electroshock Application: At the time of predicted peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value (the dose that protects 50% of the animals from the tonic hindlimb extension).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test carbamate derivatives

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test carbamate derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action for the various biological activities of carbamate derivatives.

Anticancer Activity: Induction of Apoptosis

Caption: Carbamate-induced apoptosis signaling pathways.

Cholinesterase Inhibition Mechanism

Caption: Mechanism of cholinesterase inhibition by carbamates.

Experimental Workflow: MTT Assay

References

- 1. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition Mechanism of Cholinesterases by Carbamate: A Theoretical Study - Beijing Institute of Technology [pure.bit.edu.cn]

- 6. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial activity of 11,12-carbamate-3-O-acyl erythromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 17. graphviz.org [graphviz.org]

- 18. GraphViz Examples and Tutorial [graphs.grevian.org]

Methodological & Application

Application Notes and Protocols: Ethyl Phenylcarbamate as a Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to ensure controlled and specific peptide bond formation. Carbamates are a widely used class of protecting groups, with tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) being the most prominent. This document explores the use of ethyl phenylcarbamate as a potential Nα-protecting group in peptide synthesis. While the closely related phenyloxycarbonyl (Phoc) group has been investigated, it was largely superseded by Boc and Fmoc due to challenges with intramolecular cyclization reactions in peptides.[1] Nevertheless, understanding the chemistry and potential applications of phenylcarbamate-based protecting groups can be valuable for specialized synthetic strategies.

These notes provide an overview of the synthesis of this compound-protected amino acids, their potential deprotection strategies, and a discussion of their compatibility with standard peptide synthesis methodologies. The protocols provided are based on established methods for the synthesis and cleavage of phenylcarbamates and are adapted for the this compound group.

Data Presentation

The following tables summarize quantitative data for the protection and deprotection reactions. It is important to note that specific yields and reaction times will vary depending on the amino acid residue and specific reaction conditions.

Table 1: Representative Yields for the Protection of Amines as Phenylcarbamates

| Amine Substrate | Protecting Reagent | Solvent | Base | Yield (%) | Reference |

| Various primary amines | Phenyl chloroformate | THF | --- | Not specified | [2] |

| Aniline | Phenyl chloroformate | THF | --- | 87 | [2] |

Table 2: Deprotection of N-Phenylcarbamates using Tetrabutylammonium Fluoride (TBAF)

| Substrate | TBAF Equivalents | Solvent | Time (h) | Product Distribution (Amine:Urea) | Reference |

| N-Benzylphenylcarbamate | 1 | THF | 24 | 85:15 | [2] |

| N-Butylphenylcarbamate | 1 | THF | 24 | 60:40 | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-(this compound)-Protected Amino Acid

This protocol describes the protection of the α-amino group of an amino acid using a reagent like ethyl phenyl carbonate or by analogy to the use of phenyl chloroformate.

Materials:

-

Amino acid (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Ethyl chloroformate (1.1 eq)

-

Aniline (1.0 eq)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 eq) in 1 M NaOH solution (2.0 eq) with stirring until a clear solution is obtained. Cool the solution to 0 °C in an ice bath.

-

Formation of Ethyl Phenylcarbamoyl Chloride (in situ or pre-formed): In a separate flask, dissolve aniline (1.0 eq) in THF. Cool to 0 °C and slowly add ethyl chloroformate (1.1 eq). Stir for 1 hour at 0 °C. Alternatively, a pre-synthesized and purified ethyl phenylcarbamoyl chloride can be used.

-

Protection Reaction: Slowly add the solution of ethyl phenylcarbamoyl chloride to the cooled amino acid solution while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1 M NaOH if necessary.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted starting materials. Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extraction: Extract the product into ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-(this compound)-protected amino acid.

Protocol 2: Deprotection of the this compound Group

Two potential methods for the deprotection of the this compound group are presented below. Method A uses strong basic conditions, while Method B employs a milder reagent, TBAF.

Method A: Strong Basic Hydrolysis

Materials:

-

N-(this compound)-protected peptide-resin or amino acid derivative

-

1 M Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Methanol or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Suspend or dissolve the N-(this compound)-protected substrate in a mixture of THF or methanol and 1 M NaOH solution.

-

Hydrolysis: Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Neutralization: Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0 °C.

-

Work-up and Isolation: If the product is in solution, extract it with a suitable organic solvent. If the peptide is on a solid support, wash the resin thoroughly with water and a sequence of appropriate solvents (e.g., DMF, DCM, Methanol) to remove the cleaved protecting group and salts.

Method B: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method may offer a milder alternative to strong base, potentially improving compatibility with sensitive peptide sequences.

Materials:

-

N-(this compound)-protected peptide-resin or amino acid derivative

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: Dissolve the N-(this compound)-protected substrate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of TBAF: Add TBAF solution (1.0 - 2.0 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the deprotection by TLC or LC-MS. The reaction may take several hours.[2]

-

Work-up and Isolation: Quench the reaction with a proton source (e.g., water or a mild acid). If the product is in solution, perform an aqueous work-up and extract the product. For solid-phase synthesis, wash the resin extensively with THF and other appropriate solvents to remove TBAF and byproducts.

Mandatory Visualizations

Caption: Protection of an amino acid with this compound.

Caption: Deprotection pathways for the this compound group.

Caption: Workflow for using this compound in SPPS.

Discussion and Recommendations

The use of this compound as a protecting group in routine peptide synthesis presents several challenges that have limited its widespread adoption.

-

Stability and Deprotection: The phenylcarbamate group is generally stable to acidic conditions, suggesting potential orthogonality with the Boc strategy's side-chain protecting groups. However, its removal requires strong basic conditions, which are not compatible with the standard Fmoc/tBu strategy, where the Fmoc group is base-labile. The use of strong bases can also lead to side reactions such as racemization and hydrolysis of the peptide backbone or side-chain esters. The milder deprotection using TBAF is promising, but its efficiency and compatibility with various amino acid residues and peptide sequences would require thorough investigation.

-

Side Reactions: As noted for the parent Phoc group, there is a risk of intramolecular cyclization, especially with N-terminal residues, leading to the formation of hydantoins. This can result in chain termination and difficult purifications.

-

Compatibility with Coupling Reagents: The stability of the this compound group under standard coupling conditions (e.g., with carbodiimides like DIC or uronium-based reagents like HBTU/HATU) would need to be empirically determined.

Recommendations for Researchers:

-

Niche Applications: The this compound group might be considered for specific applications where its unique properties are advantageous, such as in the synthesis of cyclic peptides or in fragment condensation strategies where its stability to certain reagents is required.

-

Orthogonality: Its stability to acid could allow for its use in conjunction with Boc-SPPS for the differential protection of lysine side chains or for the synthesis of branched peptides.

-

Further Investigation: The deprotection conditions, especially using TBAF, warrant further study to establish optimal protocols and to assess the extent of side reactions like racemization. A thorough investigation into its compatibility with modern coupling reagents and various amino acid side-chain protecting groups is necessary before it can be reliably used.

References

Application Notes and Protocols: Synthesis of Ethyl (2-hydroxypropyl)carbamate

Abstract

This document provides a detailed experimental protocol for the synthesis of ethyl (2-hydroxypropyl)carbamate, a valuable chemical intermediate in the development of pharmaceuticals and specialized polymers.[1] The compound's structure, featuring both a carbamate and a secondary alcohol functional group, allows for diverse chemical modifications.[1] The described method outlines the synthesis via the nucleophilic acyl substitution of ethyl chloroformate with 1-amino-2-propanol, a common and effective route for introducing an ethyl carbamate moiety to a primary amine.[1] This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.[1]

Introduction

Ethyl (2-hydroxypropyl)carbamate is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its utility is derived from the presence of both a nucleophilic hydroxyl group and a carbamate functional group, enabling a variety of chemical transformations. While this specific molecule has niche applications, its chemical behavior can be inferred from the well-established chemistry of related hydroxyalkyl carbamates. This protocol details a reliable synthetic route using readily available starting materials.

Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution of ethyl chloroformate with 1-amino-2-propanol. An acid scavenger, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

Chemical Equation: